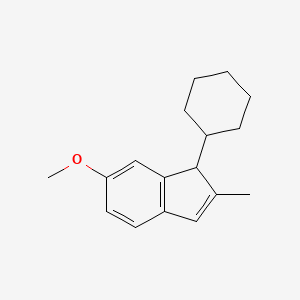
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene is a chemical compound with a unique structure that combines a cyclohexyl group, a methoxy group, and a methyl group attached to an indene backbone
Preparation Methods
The synthesis of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a series of reactions involving cyclization and dehydrogenation of suitable precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a strong acid catalyst.
Methylation: The methyl group can be added using a methylating agent such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding reduced forms.
Hydrogenation: Hydrogenation reactions can be performed to saturate the double bonds in the indene ring, using catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-6-methoxy-2-methyl-1H-indene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
1-Cyclohexyl-6-methoxy-2-methyl-1H-indene can be compared with other similar compounds, such as:
2-Methylindene: This compound lacks the cyclohexyl and methoxy groups, making it less complex and potentially less versatile in chemical reactions.
1-Cyclohexyl-2-methylindene: Similar to this compound but without the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2-methylindene: This compound lacks the cyclohexyl group, which may influence its physical and chemical properties.
Properties
CAS No. |
646507-70-2 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
1-cyclohexyl-6-methoxy-2-methyl-1H-indene |
InChI |
InChI=1S/C17H22O/c1-12-10-14-8-9-15(18-2)11-16(14)17(12)13-6-4-3-5-7-13/h8-11,13,17H,3-7H2,1-2H3 |
InChI Key |
ZWNRHFNAKUMMIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1C3CCCCC3)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


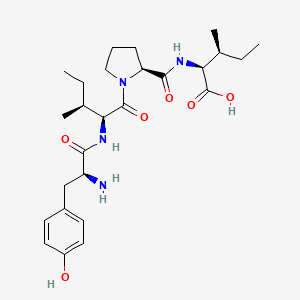
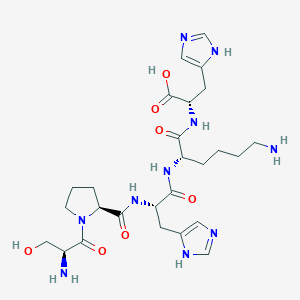
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
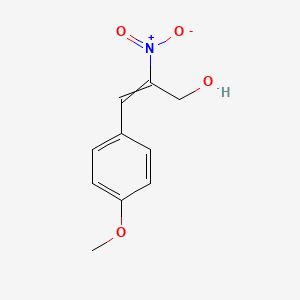
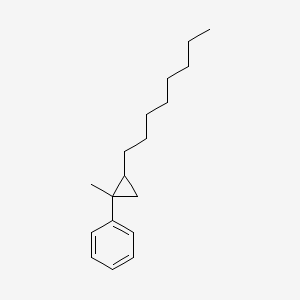
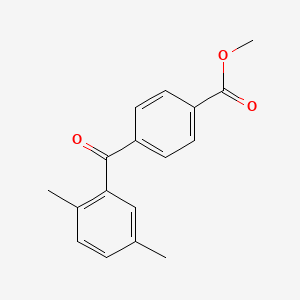
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
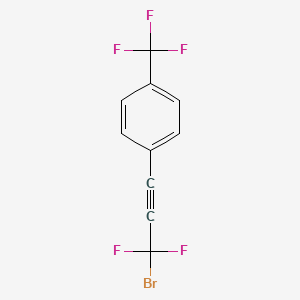
![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)
